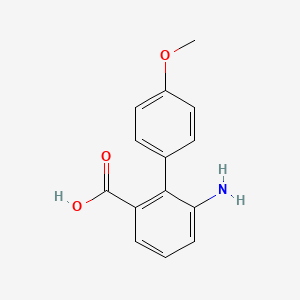

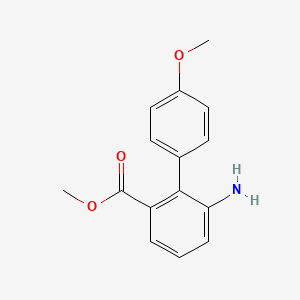

3-Amino-2-(4-methoxyphenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Amino-2-(4-methoxyphenyl)benzoic acid” is an organic compound. It is a derivative of benzoic acid, which has an amino group and a methoxyphenyl group attached to the benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a related compound, by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . Another study reported the synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It consists of a benzene ring (from the “benzoic acid” part), an amino group (NH2, from the “3-Amino” part) attached to the benzene ring, and a methoxyphenyl group (from the “4-methoxyphenyl” part) also attached to the benzene ring .Aplicaciones Científicas De Investigación

MABA has been used extensively in scientific research for a variety of purposes. It has been used as a substrate for the study of enzymes, such as the enzyme tyrosinase. MABA has also been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. In addition, MABA has been used in the synthesis of polymers, such as polyurethane and polycarbonate.

Mecanismo De Acción

Target of Action

The primary target of 6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid is Stromelysin-1 , a protein in humans . Stromelysin-1 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and how it is metabolized in the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of MABA in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, MABA can be used in a variety of experiments, including those involving enzymes, polymers, and pharmaceuticals. The main limitation of MABA is its potential toxicity, which can be minimized by using the compound in low concentrations.

Direcciones Futuras

The potential of MABA as a therapeutic agent is an area of ongoing research. Studies are being conducted to investigate its use in the treatment of skin diseases and cancer, as well as its potential as an antioxidant and anti-inflammatory agent. In addition, research is being conducted to further understand the mechanism of action of MABA and to develop more effective methods of synthesis. Finally, MABA is being studied as a potential substrate for the synthesis of polymers, such as polyurethane and polycarbonate.

Métodos De Síntesis

MABA can be synthesized by a number of methods. The most commonly used method is the Kolbe-Schmitt reaction, which involves the reaction of sodium phenolate with carbon dioxide and sulfuric acid. This reaction produces an intermediate product, which is then reacted with 4-methoxybenzaldehyde to produce MABA. Other methods of synthesis include the reaction of 4-methoxybenzaldehyde with sodium nitrite and hydrochloric acid, and the reaction of 4-methoxybenzaldehyde with sodium hydroxide and nitric acid.

Propiedades

IUPAC Name |

3-amino-2-(4-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-10-7-5-9(6-8-10)13-11(14(16)17)3-2-4-12(13)15/h2-8H,15H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNQZWZBQLDUTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6341434.png)

![4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341441.png)

![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B6341478.png)

![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6341484.png)